4-Bromo-6-ethyl-2-methylquinoline
Overview
Description
“4-Bromo-6-ethyl-2-methylquinoline” is a chemical compound with the molecular formula C12H12BrN . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-ethyl-2-methylquinoline” consists of a benzene ring fused with a pyridine moiety . The molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
“4-Bromo-6-ethyl-2-methylquinoline” is a solid . Its molecular weight is 250.13 g/mol .Scientific Research Applications
Synthetic Approaches and Methodologies
Knorr Synthesis Enhancement : A study reported improvements in the Knorr synthesis process, pivotal for preparing bromo-substituted quinolines, including compounds similar to 4-Bromo-6-ethyl-2-methylquinoline. This process is essential for creating intermediates used in medicinal chemistry and materials science (Wlodarczyk et al., 2011).
Catalytic Systems for Synthesis : Research has developed efficient catalytic systems for the synthesis of quinoline derivatives, showcasing methods that could potentially be adapted for 4-Bromo-6-ethyl-2-methylquinoline. Such systems emphasize solvent-free conditions and the reuse of catalysts, indicating greener synthesis pathways (Kefayati et al., 2012).
Biological Activities and Pharmaceutical Applications
Antitumor Activity : Several studies have focused on the synthesis and evaluation of quinoline derivatives for their antitumor activities. Compounds structurally related to 4-Bromo-6-ethyl-2-methylquinoline have been synthesized and evaluated in vitro, showing moderate to high potency against various cancer cell lines (Delgado et al., 2012).
Antibacterial and Antifungal Activities : The synthesis of new quinoline derivatives has demonstrated significant broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Some compounds also showed notable antifungal activity, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Material Science and Photolabile Protecting Groups
- Photolabile Protecting Groups : Research into brominated hydroxyquinoline derivatives, which share structural similarities with 4-Bromo-6-ethyl-2-methylquinoline, has found applications as photolabile protecting groups. These groups are sensitive to multiphoton excitation, offering advantages in controlled release mechanisms in material science and biological studies (Fedoryak & Dore, 2002).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-ethyl-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMSDIUFYWOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653693 | |
Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-ethyl-2-methylquinoline | |
CAS RN |
1070879-44-5 | |
Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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